2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Description
Properties
IUPAC Name |
2-oxo-1,3-dihydroimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-2-3-1-5-4(8)6-3/h1-2H,(H2,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBQLONABMMZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369296 | |
| Record name | 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72864-28-9 | |
| Record name | 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential One-Pot Synthesis
A highly efficient and green synthetic method involves a sequential, one-pot reaction of amines with ethyl cyanoacetate and ethylglycinate hydrochloride under neat conditions:
- Step 1: Equimolar amounts of amine and ethyl cyanoacetate are fused and heated at 70 °C for 15 minutes.
- Step 2: Ethylglycinate hydrochloride (pre-treated with triethylamine to activate the amino group) is added.
- Step 3: The mixture is maintained at 70 °C for 2 hours to complete cyclization and ring closure.
This method yields the desired imidazole-4-one derivatives, including this compound, with high purity and good yields (typically 75-90%).
Reaction Mechanism Insights
- The amine attacks the carbonyl carbon of ethyl cyanoacetate, forming a cyanoacetamido intermediate.
- The amino group of ethylglycinate hydrochloride then attacks the cyano group, generating an intermediate with active methylene, ester, and imino groups.
- Intramolecular nucleophilic attack on the ester carbonyl leads to ring closure, eliminating an alcohol molecule and forming the imidazole ring.
This mechanism explains the formation of the keto and aldehyde functionalities in the final product.
Optimization of Reaction Conditions
| Parameter | Conditions Tested | Observations and Yield (%) |
|---|---|---|
| Heating mode | Reflux in ethanol | 25% yield, incomplete reaction |
| Solvent | 1,4-dioxane, acetonitrile | No significant yield improvement |
| Additives | Acetic acid, Lewis acids (CAN) | No yield enhancement |
| Neat conditions | 70 °C for 2 hours | Complete consumption of amine, 90% yield |
| Reaction time | >2 hours | Impurities increase, yield decreases |
| Molar ratios | Varied amine and reagents ratios | Optimal at 1:1:1.2 (amine:ethyl cyanoacetate:ethylglycinate hydrochloride) |
The best results were obtained under neat conditions at 70 °C for 2 hours with slight excess of ethylglycinate hydrochloride, achieving up to 90% yield.
Summary of Key Research Findings
- The sequential one-pot synthesis under neat conditions is a green, efficient, and cost-effective method for preparing this compound.
- Reaction optimization shows that solvent-free heating at 70 °C for 2 hours with precise molar ratios maximizes yield and purity.
- Attempts to improve yield by solvents or additives were largely ineffective, highlighting the importance of neat conditions.
- The reaction mechanism involves nucleophilic attacks and ring closure steps that form the imidazole ring with keto and aldehyde groups.
- This compound serves as a versatile intermediate for further synthetic and biological applications due to its dual functional groups.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid under specific conditions.
Substitution: The imidazole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include imidazole-4-carboxylic acid, 2-hydroxy-2,3-dihydro-1H-imidazole-4-carbaldehyde, and various substituted imidazole derivatives .
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, its imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of target proteins .
Comparison with Similar Compounds
Notes
Immediate flushing with water is recommended upon contact . Carboxylic acid derivatives (e.g., 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid) are generally less volatile but may pose inhalation risks during powder handling .
Analytical Characterization :
- X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical for confirming the regiochemistry of substituents in imidazole derivatives.
Commercial Availability :
- This compound is listed as discontinued in some catalogs but remains accessible via custom synthesis .
Biological Activity
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a heterocyclic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features an imidazole ring, a structural motif prevalent in many biologically active molecules, which contributes to its reactivity and versatility as a pharmacophore.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 110.11 g/mol. Its structure includes an aldehyde functional group that enhances its reactivity, enabling it to participate in various chemical reactions such as oxidation and substitution.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the imidazole ring facilitates hydrogen bonding and π-π interactions, stabilizing the compound within the active sites of target proteins .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. These compounds not only inhibit growth but also demonstrate bactericidal effects, indicating their potential as effective antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies reveal that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation. Molecular docking studies suggest that it may interact with key proteins involved in cell cycle regulation and apoptosis, showcasing its potential as a therapeutic agent in oncology .
Enzyme Inhibition
This compound has been identified as an inhibitor of various enzymes critical for microbial survival and cancer progression. For example, it has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition . This highlights the compound's potential utility in drug development targeting these enzymes.
Case Studies
Comparison with Similar Compounds
When compared to similar compounds such as imidazole derivatives and other heterocycles, this compound stands out due to its unique aldehyde functionality which allows for diverse chemical transformations not seen in other derivatives.
| Compound | Structure | Biological Activity |
|---|---|---|
| Imidazole-4-carboxylic acid | Carboxylic acid instead of aldehyde | Antimicrobial |
| 2-Hydroxy-2,3-dihydro-1H-imidazole-4-carbaldehyde | Hydroxyl group addition | Reduced reactivity |
| Substituted Imidazoles | Various functional groups | Variable activities depending on substitution |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde, and how can purity be maximized?
- Methodology : The compound is typically synthesized via cyclization of imidazole precursors under controlled conditions. For example, notes that this compound (CAS 72864-28-9) is available at 98% purity using column chromatography and recrystallization from ethanol. To improve yield, optimize reaction time (monitored by TLC) and employ inert atmospheres to prevent oxidation of the aldehyde group. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 9.8–10.0 ppm for the aldehyde proton) .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?
- Methodology :
- ¹H NMR : The aldehyde proton resonates as a singlet at δ ~9.9 ppm, distinct from aromatic or NH protons (δ 6.5–8.5 ppm). The 2-oxo group in the dihydroimidazole ring appears as a deshielded carbonyl signal in ¹³C NMR (~170 ppm) .
- IR : A sharp peak at ~1680–1700 cm⁻¹ confirms the aldehyde C=O stretch, while the imidazole ring’s N-H stretch appears at ~3200 cm⁻¹. Compare with analogs like 5-Chloro-2-phenyl derivatives (), where Cl substitution alters electronic environments, shifting key peaks .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via UV-Vis (λmax ~270 nm for the imidazole ring) and LC-MS. highlights that aldehydes are prone to oxidation; thus, antioxidants (e.g., BHT) or anaerobic storage (argon) may extend shelf life .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly?
- Methodology : Use single-crystal X-ray diffraction (SHELX suite, ) to analyze intermolecular interactions. The aldehyde oxygen acts as a hydrogen-bond acceptor, forming C=O···H-N links with adjacent NH groups (2.8–3.0 Å). Graph-set analysis ( ) can classify motifs (e.g., R²₂(8) rings), critical for predicting crystal packing and solubility .
Q. What experimental and computational strategies resolve contradictions in reported biological activities of imidazole-carbaldehyde derivatives?
- Methodology :
- Experimental : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cellular cytotoxicity) using standardized protocols. For instance, discusses imidazole derivatives as xanthine oxidase inhibitors, but batch-to-batch variability (e.g., purity, stereochemistry) may skew results.
- Computational : Perform QSAR modeling (e.g., Gaussian or DFT) to correlate electronic properties (Fukui indices) with activity. The aldehyde group’s electrophilicity may enhance binding to nucleophilic enzyme residues .
Q. How can synthetic byproducts (e.g., ethyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate) be minimized during scale-up?
- Methodology : Optimize reaction stoichiometry (e.g., limiting esterification agents) and employ real-time monitoring via inline FTIR. identifies ester byproducts as common impurities; selective extraction (e.g., pH-dependent partitioning) or enzymatic hydrolysis (lipases) can improve purity .
Q. What are the challenges in resolving tautomeric forms of this compound using crystallography?
- Methodology : The compound may exist as keto-enol tautomers. Use low-temperature crystallography (90–100 K, ) to "freeze" tautomeric states. SHELXL refinement ( ) with anisotropic displacement parameters can distinguish electron density maps for carbonyl vs. hydroxyl groups .
Methodological Tables
Key Research Gaps and Recommendations
- Data Gaps : Limited high-resolution crystallographic data for imidazole-carbaldehyde derivatives (). Prioritize synchrotron-based studies.
- Contradictions : Discrepancies in biological activity ( vs. 17) suggest need for standardized assay protocols.
- Advanced Tools : Integrate machine learning (e.g., AlphaFold) to predict binding modes of imidazole-aldehyde pharmacophores.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
